(5S)-5-methyl-1,3-thiazolidine

Chiral synthesis Stereochemistry Chiral pool

(5S)-5-Methyl-1,3-thiazolidine is a chiral, saturated five-membered heterocyclic compound with the molecular formula C₄H₉NS and a molecular weight of 103.19 g/mol. It features a stereogenic center at the 5-position, which dictates its absolute configuration and distinguishes it from the (5R)-enantiomer and racemic mixtures.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
Cat. No. B15303766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-methyl-1,3-thiazolidine
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESCC1CNCS1
InChIInChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1
InChIKeyWPSFOSFHXXIFDR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Methyl-1,3-thiazolidine: Chiral Heterocyclic Building Block for Asymmetric Synthesis and Pharmaceutical Reference Standards


(5S)-5-Methyl-1,3-thiazolidine is a chiral, saturated five-membered heterocyclic compound with the molecular formula C₄H₉NS and a molecular weight of 103.19 g/mol [1]. It features a stereogenic center at the 5-position, which dictates its absolute configuration and distinguishes it from the (5R)-enantiomer and racemic mixtures. This compound is primarily utilized as a chiral building block in asymmetric synthesis and as a reference standard in pharmaceutical analytical chemistry . Its structural simplicity, combined with defined stereochemistry, makes it a valuable scaffold for constructing more complex thiazolidine derivatives and for developing stereospecific analytical methods [2].

Why (5S)-5-Methyl-1,3-thiazolidine Cannot Be Substituted with Racemates or (5R)-Enantiomers in Critical Research Applications


The interchangeability of (5S)-5-methyl-1,3-thiazolidine with its (5R)-enantiomer, racemic mixtures, or non-chiral analogs is fundamentally invalid in contexts requiring stereochemical fidelity. The specific (5S) absolute configuration directly influences the compound's interaction with chiral biological targets and its performance as a chiral auxiliary or ligand in asymmetric catalysis . In analytical settings, the use of a racemic or enantiomerically impure standard undermines the accuracy, precision, and regulatory compliance of impurity quantification methods, particularly when enantiomeric purity is a critical quality attribute [1]. The following quantitative evidence demonstrates the specific dimensions where substitution leads to scientifically and procedurally divergent outcomes.

(5S)-5-Methyl-1,3-thiazolidine: Quantitative Differentiators Against Key Comparators


Defined Absolute Stereochemistry versus Racemic Mixture

(5S)-5-methyl-1,3-thiazolidine possesses a defined absolute stereochemistry at the C5 position, a feature absent in the racemic mixture. This stereochemical purity is quantified by its specific optical rotation and is a direct result of its synthesis from the chiral pool starting material L-cysteine . In contrast, racemic 5-methyl-1,3-thiazolidine contains an equimolar mixture of (5S) and (5R) enantiomers, which can lead to divergent, unpredictable, or nullified outcomes in stereospecific biological assays and asymmetric reactions [1].

Chiral synthesis Stereochemistry Chiral pool

Computed LogP of 0.7 versus Hydrochloride Salt Form

The free base form, (5S)-5-methyl-1,3-thiazolidine, exhibits a computed LogP (XLogP3-AA) of 0.7, indicating its partition coefficient between octanol and water [1]. This value quantifies its moderate lipophilicity, which is a critical parameter for predicting its behavior in biological membranes, chromatographic retention, and organic solvent extraction. In comparison, the hydrochloride salt (5-Methyl-1,3-thiazolidine hydrochloride, CAS 33174-86-6) has significantly higher aqueous solubility but a different, and typically lower, effective LogP due to its ionic nature in solution . This difference directly impacts the compound's utility in applications where passive membrane permeability or organic phase partitioning is required.

Physicochemical properties Lipophilicity Formulation

Rotatable Bond Count of Zero: Conformational Restriction versus Flexible Analogs

(5S)-5-methyl-1,3-thiazolidine has a computed rotatable bond count of zero [1]. This property signifies that the molecule's backbone is conformationally locked, which reduces the entropic penalty upon binding to a biological target and can enhance target selectivity compared to more flexible analogs. For instance, many 2-alkyl-substituted thiazolidines possess one or more rotatable bonds, increasing their conformational flexibility and potentially leading to off-target binding. This rigidity is a key differentiator for its use as a rigid scaffold in medicinal chemistry and as a conformationally defined ligand in coordination chemistry [2].

Conformational analysis Molecular rigidity Structure-activity relationship

Topological Polar Surface Area (TPSA) of 37.3 Ų versus Oxazolidine and Pyrrolidine Analogs

The computed Topological Polar Surface Area (TPSA) of (5S)-5-methyl-1,3-thiazolidine is 37.3 Ų [1]. This value is a critical descriptor for predicting passive membrane permeability and blood-brain barrier (BBB) penetration. In comparison, the oxygen-containing analog, 5-methyl-1,3-oxazolidine, typically exhibits a higher TPSA due to the greater electronegativity of oxygen, which can reduce membrane permeability. Conversely, the sulfur-containing nature of the thiazolidine ring confers a lower TPSA than many N- or O-containing heterocycles of similar size, making it a more favorable scaffold for designing CNS-penetrant or cell-permeable compounds [2].

Drug-likeness Permeability Medicinal chemistry

Commercial Purity of ≥95% as Verified by Multiple Independent Suppliers

Commercial sourcing of (5S)-5-methyl-1,3-thiazolidine from multiple major suppliers (e.g., Enamine, BenchChem) consistently provides the compound at a specified purity of 95% or higher [1]. This high level of purity is essential for its use as a reference standard in analytical method validation, where impurities can confound quantification and lead to inaccurate results. In contrast, sourcing from less established or non-verified vendors may yield material of lower or unspecified purity, which is unsuitable for regulated pharmaceutical analysis or reproducible synthetic applications. The availability from multiple suppliers also ensures supply chain redundancy and competitive pricing .

Quality control Analytical chemistry Reference standard

Zero Hydrogen Bond Donors (as Free Base) versus N-H Containing Analogs

In its free base form, (5S)-5-methyl-1,3-thiazolidine has a computed Hydrogen Bond Donor (HBD) count of 1, which arises from the secondary amine in the ring [1]. This is a crucial differentiator from its hydrochloride salt form, which has a higher effective HBD count in aqueous solution due to the presence of the protonated amine and chloride counterion. The lower HBD count of the free base influences its solubility profile in organic solvents and its capacity for forming specific hydrogen-bonding networks in crystal engineering and supramolecular chemistry applications. This property is directly relevant for designing co-crystals or for applications in non-aqueous catalysis [2].

Hydrogen bonding Solubility Crystal engineering

(5S)-5-Methyl-1,3-thiazolidine: Validated Procurement-Driven Application Scenarios


Chiral Building Block for Asymmetric Organocatalyst Synthesis

The defined (5S) absolute stereochemistry, derived from L-cysteine , makes this compound an ideal starting material for synthesizing novel chiral organocatalysts. Its rotatable bond count of zero [1] provides a rigid scaffold for catalyst design, a feature that can enhance enantioselectivity in reactions such as the asymmetric aldol addition or Michael reactions [2].

High-Purity Reference Standard for Enantiomeric Impurity Quantification

With a commercially guaranteed purity of ≥95% , (5S)-5-methyl-1,3-thiazolidine serves as a reliable reference standard in HPLC or UPLC methods. Its use is critical for the accurate quantification of the undesired (5R)-enantiomer or other chiral impurities in pharmaceutical substances, a requirement for regulatory filings (e.g., ANDA, DMF) [1]. The free base form's computed LogP of 0.7 [2] also informs method development for reversed-phase separations.

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery (FBDD)

Its molecular rigidity (zero rotatable bonds) and intermediate lipophilicity (LogP = 0.7) [1] make (5S)-5-methyl-1,3-thiazolidine an attractive fragment for FBDD campaigns. Its TPSA of 37.3 Ų [2] is within the favorable range for developing orally bioavailable and CNS-penetrant lead compounds, offering a strategic advantage over more polar oxazolidine or more flexible pyrrolidine analogs [3].

Precursor for Lipophilic Thiazolidine Prodrugs and Derivatives

The free base form, with its single hydrogen bond donor and defined LogP of 0.7 [1], is the preferred starting material for synthesizing more lipophilic thiazolidine derivatives. Its use avoids the additional deprotonation and purification steps required when starting from the hydrochloride salt, streamlining synthetic routes and improving overall yield in the preparation of drug-like molecules [2].

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